What are the properties of 1-(3-Methoxyphenyl)guanidine?
What are the properties of 1-(3-Methoxyphenyl)guanidine?
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)guanidine: Properties, Synthesis, and Applications
Introduction
1-(3-Methoxyphenyl)guanidine is a substituted guanidine derivative that serves as a versatile building block in medicinal and agricultural chemistry. The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural element in numerous biologically active natural products and synthetic compounds, such as the amino acid arginine and the antidiabetic drug metformin.[1][2][3] Guanidines are highly basic and exist in their protonated form, the guanidinium cation, at physiological pH, which allows for strong electrostatic and hydrogen-bonding interactions with biological targets.[4] This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 1-(3-Methoxyphenyl)guanidine, its synthesis, and its applications for researchers, scientists, and drug development professionals.
Physicochemical and Computed Properties
1-(3-Methoxyphenyl)guanidine is typically supplied as a white solid.[5] Its core structure consists of a guanidine group attached to a methoxy-substituted phenyl ring. The physicochemical properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 57004-60-1 | [5][6][7] |
| Molecular Formula | C₈H₁₁N₃O | [5][6][8] |
| Molecular Weight | 165.19 g/mol | [6][8] |
| IUPAC Name | 1-(3-methoxyphenyl)guanidine | [9] |
| Synonyms | N-(3-methoxy-phenyl)-guanidine | [6][8] |
| Appearance | White Solid | [5] |
| Purity | ≥97% - ≥98% | [5][6] |
| Storage Conditions | 0-8 °C, Dry | [5] |
| SMILES | N=C(N)NC1=CC=CC(OC)=C1 | [6] |
| Topological Polar Surface Area (TPSA) | 71.13 Ų | [6] |
| LogP (calculated) | 1.00057 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
Synthesis and Characterization
The synthesis of aryl guanidines is most commonly achieved through the guanylation of the corresponding amine. This process involves the addition of a guanidinylating agent to an amine, such as 3-methoxyaniline. Several methods exist, including reactions with cyanamide or its derivatives.[10][11][12]
Experimental Protocol: Synthesis via Guanylation of 3-Methoxyaniline
This protocol is adapted from a general procedure for the synthesis of N-aryl guanidines using cyanamide and a scandium triflate catalyst.[13] This method is effective for the guanylation of anilines.
Objective: To synthesize 1-(3-Methoxyphenyl)guanidine from 3-methoxyaniline and cyanamide.
Materials:
-
3-Methoxyaniline
-
Cyanamide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Deionized Water (H₂O)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Silica Gel
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a solution of 3-methoxyaniline (0.50 mmol) and cyanamide (0.60 mmol) in deionized water (2.5 mL) in a round-bottom flask, add Sc(OTf)₃ (0.05 mmol) at room temperature.
-
Reaction Execution: Stir the solution at 100 °C for 48 hours under a reflux condenser.
-
Work-up: After cooling the reaction mixture to room temperature, wash the resulting mixture with chloroform (3 x 10 mL) to remove unreacted starting material and nonpolar impurities.
-
Isolation: Concentrate the aqueous layer in vacuo.
-
Purification: Purify the residue by filtering through a silica gel pad, eluting with a chloroform-methanol mixture (e.g., 20:1) to yield the final product, 1-(3-Methoxyphenyl)guanidine.
Characterization: The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-Methoxyphenyl)guanidine.
Pharmacological Profile and Potential Mechanisms of Action
While specific pharmacological data for 1-(3-Methoxyphenyl)guanidine is limited, its utility as a chemical intermediate suggests its incorporation into more complex, biologically active molecules.[5][14] The broader class of guanidine derivatives exhibits a wide array of pharmacological activities, providing a basis for predicting its potential biological roles.[15]
1. Ion Channel Modulation: Guanidine and its analogs are known to function as inhibitors of voltage-gated potassium (Kv) channels.[16] This inhibition occurs presynaptically at the neuromuscular junction, prolonging the action potential and thereby enhancing the release of acetylcholine. The proposed mechanism involves the guanidinium cation binding within the intracellular pore of the channel, which stabilizes a closed state.[16] This activity forms the basis for the therapeutic use of guanidine in treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome.
Caption: Proposed mechanism of Kv channel inhibition by guanidine derivatives.
2. Antimicrobial Activity: Many guanidine-containing compounds exhibit potent antimicrobial properties.[17][18] Their cationic nature facilitates interaction with negatively charged components of bacterial cell membranes, such as phosphatidylglycerol and cardiolipin.[19] This interaction can lead to membrane depolarization, dissipation of the proton motive force, and ultimately, cell death. Some guanidine derivatives act synergistically with other antibiotics, like colistin, to enhance their efficacy against multidrug-resistant pathogens.[17][19]
3. Enzyme Inhibition: The guanidine group is a privileged scaffold for designing enzyme inhibitors due to its ability to mimic the protonated side chain of arginine. It can form strong salt bridges and hydrogen bonds with active site residues, particularly aspartate and glutamate. This makes 1-(3-Methoxyphenyl)guanidine a valuable starting point for developing inhibitors for enzymes involved in various metabolic pathways.[5][14]
Applications in Research and Development
1-(3-Methoxyphenyl)guanidine is primarily utilized as a key intermediate in the synthesis of novel compounds for various sectors.[5]
-
Pharmaceutical Development: It serves as a building block for drugs targeting neurological disorders, potentially through the modulation of ion channels or receptors.[5][14] The guanidine scaffold is also integral to drugs for diabetes, hypertension, and viral infections.[3][20]
-
Agrochemicals: The compound is used in the formulation of new pesticides and herbicides. The biological activity of the guanidine moiety can be harnessed to disrupt essential processes in pests and weeds.[5][14]
-
Biochemical Probes: As a tool in biochemical research, it can be used to synthesize selective enzyme inhibitors or probes to study metabolic pathways and protein function.[5][14]
-
Material Science: Researchers have explored its use in creating novel materials with enhanced properties like thermal stability.[5][14]
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(3-Methoxyphenyl)guanidine. However, data for related guanidine compounds, such as guanidine hydrochloride, provide guidance on its potential hazards. Guanidine derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[21]
| Hazard Class | GHS Hazard Statements (for Guanidine HCl) |
| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled.[21] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[21] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[21] |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life.[21] |
Precautionary Measures:
-
P261: Avoid breathing dust.[21]
-
P270: Do not eat, drink or smoke when using this product.[21]
-
P273: Avoid release to the environment.[21]
-
P280: Wear protective gloves, eye protection, and face protection.[21]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[21]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
1-(3-Methoxyphenyl)guanidine is a valuable chemical reagent with significant potential rooted in the versatile nature of the guanidine functional group. Its physicochemical properties make it suitable for a range of synthetic applications. While its primary role is that of a synthetic intermediate, the known biological activities of the guanidine class—including ion channel modulation and antimicrobial effects—highlight the potential for its derivatives to become lead compounds in drug discovery and agrochemical development. Proper synthesis, characterization, and adherence to safety protocols are essential for harnessing the full potential of this compound in scientific research.
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